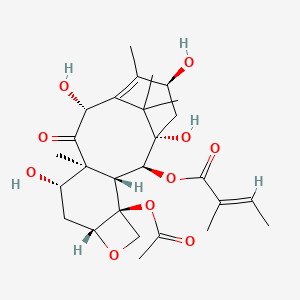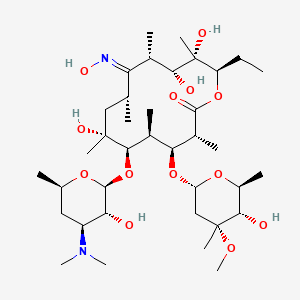
エリスロマイシンオキシム
説明
Erythromycin oxime is a derivative of erythromycin, a well-known macrolide antibiotic. Erythromycin itself is used to treat a variety of bacterial infections. The oxime derivative is particularly significant as it serves as an intermediate in the synthesis of other antibiotics, such as clarithromycin .
科学的研究の応用
Erythromycin oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other macrolide antibiotics.
Biology: It serves as a tool for studying bacterial resistance mechanisms.
Industry: It is used in the large-scale production of antibiotics.
作用機序
Target of Action
Erythromycin Oxime, also known as Erythromycin A Oxime or Erythromycin-9-Oxime, is a derivative of Erythromycin, a macrolide antibiotic . The primary targets of Erythromycin Oxime are bacterial ribosomes, specifically the 50S subunit . These ribosomes play a crucial role in protein synthesis within the bacterial cell .
Mode of Action
Erythromycin Oxime exerts its antibacterial activity by reversibly binding to the bacterial 50S ribosomal subunits . This binding blocks the progression of nascent proteins through their exit tunnel in bacterial protein biosynthesis . The compound is generally considered bacteriostatic, but it may also be bactericidal at higher doses .
Biochemical Pathways
The biochemical pathways affected by Erythromycin Oxime are those involved in bacterial protein synthesis . By blocking the progression of nascent proteins, Erythromycin Oxime disrupts protein synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Erythromycin, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of Erythromycin is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized
Result of Action
The primary result of Erythromycin Oxime’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which ultimately inhibits bacterial growth .
Action Environment
The action of Erythromycin Oxime can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the environment . Erythromycin, the parent compound, is known to be unstable under acidic conditions, which can lead to the formation of inactive by-products . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of Erythromycin Oxime as well.
生化学分析
Biochemical Properties
Erythromycin Oxime interacts with various enzymes, proteins, and other biomolecules. It is obtained in high yield when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The degradation half-time of Erythromycin Oxime in simulated gastric fluid is 0.23 hours .
Cellular Effects
Erythromycin Oxime has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Erythromycin Oxime exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The E isomer of Erythromycin Oxime is the only active species for the synthesis of macrolide antibiotics .
Temporal Effects in Laboratory Settings
The effects of Erythromycin Oxime change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Erythromycin Oxime vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Erythromycin Oxime is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Erythromycin Oxime is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Erythromycin Oxime and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Erythromycin oxime is typically synthesized by reacting erythromycin with hydroxylamine in the presence of an organic solvent like isopropyl alcohol and an acid catalyst such as acetic acid . The reaction is carried out at elevated temperatures, often around 58°C for 72 hours or 70°C for 24 hours .
Industrial Production Methods: In industrial settings, the process involves treating erythromycin with hydroxylamine hydrochloride and an acid-binding agent in an organic solvent. The reaction mixture is then subjected to crystallization, filtration, and washing to obtain erythromycin oxime .
化学反応の分析
Types of Reactions: Erythromycin oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced back to erythromycin under specific conditions.
Substitution: The oxime group can be substituted with other functional groups to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include different erythromycin derivatives, which can have enhanced or altered pharmacological properties .
類似化合物との比較
Clarithromycin: A second-generation macrolide antibiotic derived from erythromycin oxime.
Azithromycin: Another macrolide with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved acid stability.
Uniqueness: Erythromycin oxime is unique due to its role as an intermediate in the synthesis of other antibiotics. Its improved stability and ability to form various derivatives make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWXIARANQMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13127-18-9 | |
| Record name | Erythromycin, 9-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the common starting material for the synthesis of erythromycin oxime?
A1: Erythromycin thiocyanate is frequently used as a starting material for erythromycin oxime synthesis. [, , , , ]
Q2: What are the key steps involved in a typical synthesis of erythromycin oxime from erythromycin thiocyanate?
A2: The synthesis typically involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride in the presence of a base, followed by neutralization and recrystallization to obtain purified erythromycin oxime. [, , , ]
Q3: Can you elaborate on the role of pH control during erythromycin oxime synthesis?
A3: Maintaining a specific pH range during the oximation reaction is critical. Excessive acidity can lead to the degradation of erythromycin, forming impurities like 8,9-dehydro erythromycin A 6,9-hemiketal. [, , ]
Q4: What is the molecular formula and molecular weight of erythromycin oxime?
A4: The molecular formula of erythromycin oxime is C37H68N2O14, and its molecular weight is 748.95 g/mol.
Q5: How is the structure of erythromycin oxime confirmed?
A5: Several analytical techniques are used to confirm its structure, including melting point determination, elemental analysis, infrared (IR) spectrometry, nuclear magnetic resonance (NMR) spectrometry, and mass spectrometry (MS). [, , , ]
Q6: What is the significance of (E)-erythromycin A oxime in the context of erythromycin oxime synthesis?
A6: (E)-erythromycin A oxime is a specific isomer of erythromycin oxime. Its selective synthesis is often desired as it is the preferred isomer for the production of certain antibiotics like azithromycin. [, , ]
Q7: What is the primary application of erythromycin oxime?
A7: Erythromycin oxime serves as a vital intermediate in the synthesis of several second-generation erythromycin antibiotics, including clarithromycin, azithromycin, roxithromycin, flurithromycin, and dirithromycin. [, , , , ]
Q8: Can you provide an example of a specific reaction pathway where erythromycin oxime is a key intermediate?
A8: In the synthesis of azithromycin, erythromycin oxime undergoes a Beckmann rearrangement to form erythromycin A 6,9-iminoether. Subsequent reduction and methylation steps ultimately yield azithromycin. [, , ]
Q9: How does the Beckmann rearrangement affect the configuration of erythromycin oxime?
A9: Interestingly, during the Beckmann rearrangement, there's a tendency for the E configuration of erythromycin oxime to convert to the Z configuration. This isomerization can influence the yield of the final antibiotic. []
Q10: What are some of the challenges associated with the etherification protection of hydroxyl groups in erythromycin oxime during clarithromycin synthesis?
A10: Achieving selective protection of specific hydroxyl groups is crucial. For instance, in clarithromycin synthesis, protecting the C-2' and C-4" hydroxyl groups selectively is important and can be influenced by factors like solvent, silylating agent, and catalyst. [, ]
Q11: Are there any alternative reagents being explored for the etherification protection of hydroxyl groups in erythromycin oxime?
A11: Yes, researchers are exploring alternatives like alkyloxy cyclohexenes, such as 1-isopropoxycyclohexene and 1-ethoxycyclohexene, as potential protective reagents in place of the conventionally used 1,1-diisopropoxycyclohexane. [, ]
Q12: What is the significance of studying erythromycin A oxime 11,12-carbonate and its oxime ethers?
A12: These derivatives have shown promising antibacterial activities, sometimes even exceeding the activity of erythromycin A 11,12-carbonate, making them interesting targets for further investigation. []
Q13: Have any novel semisynthetic macrolide antibiotics been produced using erythromycin A oxime as a starting point?
A13: Yes, one example is 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime. This compound, produced by modifying erythronolide A oxime, demonstrates different activity and stability profiles compared to erythromycin A oxime. []
Q14: What are some analytical techniques employed to monitor the Beckmann rearrangement of erythromycin A oxime?
A14: High-performance liquid chromatography (HPLC) is a valuable tool for separating and quantifying the different isomeric products formed during the Beckmann rearrangement of erythromycin A oxime. []
Q15: How is HPLC utilized in the analysis of erythromycin oxime and related substances?
A15: Reversed-phase HPLC, using C18 columns and specific mobile phases, is commonly employed to separate and quantify erythromycin oxime and its related impurities, such as its Z isomer, erythromycin A, and other degradation products. [, ]
Q16: What spectroscopic techniques are useful in analyzing roxithromycin and its metabolites?
A16: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) plays a crucial role in identifying roxithromycin and its metabolites in biological samples, providing insights into its metabolic pathways. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


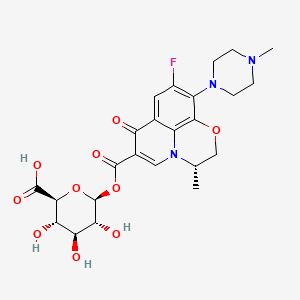
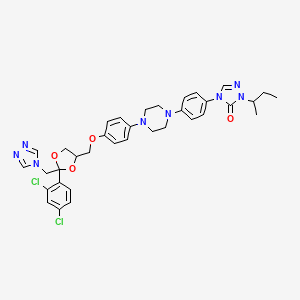

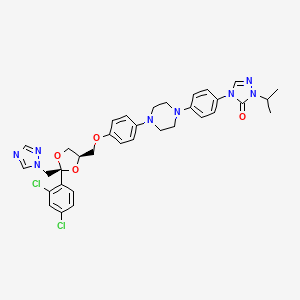
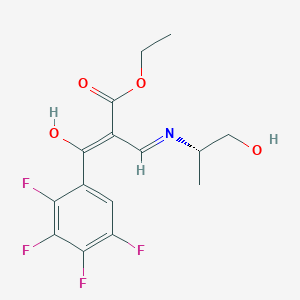
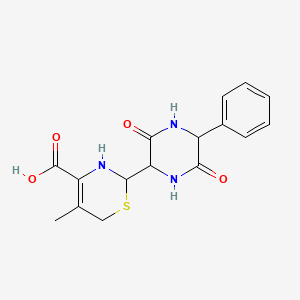
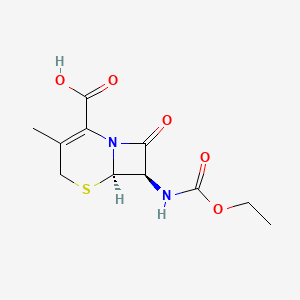
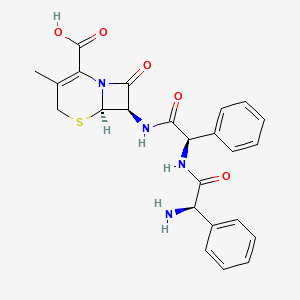
![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)


